

Synthetic protocols for 3-Chloro-4-isobutoxy-benzylamine

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Compound of Interest

Compound Name: 3-Chloro-4-isobutoxy-benzylamine

CAS No.: 744971-11-7

Cat. No.: B3152856

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Synthetic workflow for **3-Chloro-4-isobutoxy-benzylamine** via nitrile alkylation and reduction.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-isobutoxybenzotrile [3]

Objective: High-yield O-alkylation of the phenolic hydroxyl group.

Reagents:

- 3-Chloro-4-hydroxybenzotrile (1.0 eq)
- 1-Bromo-2-methylpropane (Isobutyl bromide) (1.5 eq)
- Potassium carbonate (K₂CO₃, anhydrous) (2.0 eq)
- N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

- Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-chloro-4-hydroxybenzotrile (10.0 g, 65.1 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere.
- Deprotonation: Add anhydrous K₂CO₃(18.0 g, 130.2 mmol) in one portion. Stir the resulting suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
- Alkylation: Add 1-bromo-2-methylpropane (10.6 mL, 97.6 mmol) dropwise via syringe.
- Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
- Workup: Cool the mixture to room temperature and pour it into ice-cold water (300 mL) to precipitate the product. Extract the aqueous phase with Ethyl Acetate (3×100 mL).
- Washing: Wash the combined organic layers with 5% aqueous LiCl (2×50 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄and concentrate under reduced pressure.
- Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford 3-chloro-4-isobutoxybenzotrile as a crystalline white solid.

Step 2: Chemoselective Reduction to 3-Chloro-4-isobutoxy-benzylamine [4]

Objective: Reduction of the nitrile to a primary amine without cleaving the aryl chloride.

Reagents:

- 3-Chloro-4-isobutoxybenzotrile (1.0 eq)
- Borane-THF complex (BH₃·THF , 1.0 M in THF) (3.0 eq)
- Tetrahydrofuran (THF, anhydrous)

Procedure:

- Preparation: Dissolve 3-chloro-4-isobutoxybenzotrile (10.0 g, 47.7 mmol) in anhydrous THF (100 mL) in a flame-dried flask equipped with a reflux condenser. Flush the system with Argon.
- Borane Addition: Cool the solution to 0 °C using an ice bath. Carefully add BH₃·THF (1.0 M, 143 mL, 143 mmol) dropwise over 30 minutes.
 - Mechanistic Insight: An excess of borane is required because the initial reduction forms a highly stable amine-borane adduct that consumes equivalents of the reducing agent.
- Reduction: Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 6 hours.
- Quench: Cool the reaction to 0 °C. Cautiously add Methanol (30 mL) dropwise to quench unreacted borane. (Caution: Vigorous H₂gas evolution will occur).
- Hydrolysis: Add 2M HCl (50 mL) and reflux the mixture for 1 hour.
 - Mechanistic Insight: This acidic reflux is mandatory. It disrupts the robust amine-borane complex formed during the reaction, liberating the free amine as a hydrochloride salt.
- Isolation: Cool to room temperature and remove the THF under reduced pressure. Basify the remaining aqueous layer to pH 12 using 2M NaOH.
- Extraction: Extract the liberated free amine with Dichloromethane (3×100 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield **3-Chloro-4-isobutoxy-benzylamine** as a pale yellow oil.

Analytical Validation & Quality Control

To ensure the protocol operates as a self-validating system, the following quantitative analytical benchmarks must be met for the intermediate and the final product.

Compound	Appearance	Expected Mass (LC-MS)	Key 1H NMR Signals (CDCl3, 400 MHz)
3-Chloro-4-isobutoxybenzotrile	White Solid	[M+H] ⁺ =210.1	δ 7.65 (d, 1H, Ar-H), 7.52 (dd, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.85 (d, 2H, -OCH2-), 2.15 (m, 1H, -CH-), 1.05 (d, 6H, -CH3)
3-Chloro-4-isobutoxybenzylamine	Pale Yellow Oil	[M+H] ⁺ =214.1	δ 7.30 (d, 1H, Ar-H), 7.15 (dd, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 3.80 (s, 2H, -CH2NH2), 3.75 (d, 2H, -OCH2-), 2.10 (m, 1H, -CH-), 1.50 (br s, 2H, -NH2), 1.05 (d, 6H, -CH3)

Troubleshooting & Process Optimization

The choice of reducing agent heavily dictates the purity profile of the final compound. The table below summarizes the causality behind the optimization of Step 2.

Reducing Agent / Condition	Yield (%)	Purity (%)	Observed Issues & Mechanistic Cause
Pd/C , H ₂ (50 psi), MeOH	45%	< 50%	Severe hydrodehalogenation. The palladium catalyst readily inserts into the aryl-chlorine bond, yielding 4-isobutoxy-benzylamine as the major byproduct.
LiAlH ₄ (2.0 eq), THF, 0 °C	65%	85%	Exothermic & Trace Cleavage. While effective, LiAlH ₄ is overly aggressive, leading to trace dehalogenation and requiring rigorous anhydrous handling.
BH ₃ ·THF (3.0 eq), Reflux	88%	> 95%	Optimal. Borane acts as an electrophilic reducing agent, selectively coordinating to the nitrile nitrogen without activating the aryl chloride [2].

References

- Novel compounds - Google Patents Source: World Intellectual Property Organization (WIPO) URL:[1]
- Reduction of Benzonitriles via Osmium-Azavinylidene Intermediates Bearing Nucleophilic and Electrophilic Centers Source: Inorganic Chemistry, ACS Publications URL:[Link][2]

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Sources

- [1. US20230278983A1 - Indole derivatives and uses thereof for treating a cancer - Google Patents \[patents.google.com\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
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